

A Comparative Guide to the Structural Analysis of (2-Propoxybenzyl)hydrazine Hydrochloride

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Compound of Interest

Compound Name: (2-Propoxybenzyl)hydrazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used for the structural elucidation of **(2-Propoxybenzyl)hydrazine** hydrochloride. It offers a comparative analysis of common spectroscopic and chromatographic methods, supported by predicted data based on structurally related compounds, to aid researchers in selecting the most appropriate analytical strategies.

Introduction to (2-Propoxybenzyl)hydrazine Hydrochloride

(2-Propoxybenzyl)hydrazine hydrochloride is a substituted benzylhydrazine derivative. The structural analysis of such compounds is crucial for confirming their identity, purity, and stability, which are critical parameters in drug discovery and development. The presence of a hydrazine moiety, a substituted aromatic ring, and a propoxy group provides distinct features that can be characterized by a combination of analytical techniques.

Core Structural Analysis Techniques: A Comparative Overview

A variety of sophisticated analytical methods are employed to determine the structure of hydrazine derivatives.^[1] The most common and powerful techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass

Spectrometry (MS). Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also essential for purity assessment and can be coupled with mass spectrometry for definitive identification.

Data Presentation: Predicted Spectroscopic Data for (2-Propoxybenzyl)hydrazine Hydrochloride

The following table summarizes the predicted spectroscopic data for (2-Propoxybenzyl)hydrazine hydrochloride based on the analysis of structurally similar compounds. This serves as a guide for researchers performing structural characterization of this molecule.

Analytical Technique	Predicted Observations for (2-Propoxybenzyl)hydrazine Hydrochloride	Comparison with Alternatives/General Hydrazine Derivatives
¹ H NMR Spectroscopy	Aromatic Protons: Multiplets in the range of δ 6.8-7.5 ppm. -CH ₂ - (benzyl): Singlet around δ 4.0-4.5 ppm. -O-CH ₂ - (propoxy): Triplet around δ 3.9-4.1 ppm. -CH ₂ - (propoxy): Sextet around δ 1.7-1.9 ppm. -CH ₃ (propoxy): Triplet around δ 1.0-1.2 ppm. -NH-NH ₃ ⁺ Protons: Broad signals, typically downfield (variable).	The chemical shifts of the propoxy group are characteristic and differentiate it from methoxy or ethoxy analogs. The benzyl and aromatic protons will show shifts influenced by the ortho-propoxy substituent. For hydrazine derivatives, NH protons often resonate downfield (δ = 8–11 ppm).
¹³ C NMR Spectroscopy	Aromatic Carbons: Signals in the range of δ 110-160 ppm. -CH ₂ - (benzyl): Signal around δ 50-60 ppm. -O-CH ₂ - (propoxy): Signal around δ 70-75 ppm. -CH ₂ - (propoxy): Signal around δ 22-25 ppm. -CH ₃ (propoxy): Signal around δ 10-12 ppm.	The ¹³ C NMR spectrum will clearly distinguish the different carbon environments. The chemical shifts of the propoxy group carbons are key identifiers. Carbonyl and imine carbons in related hydrazone derivatives typically appear in the δ = 150–180 ppm range.
FT-IR Spectroscopy	N-H stretching (NH ₃ ⁺): Broad absorption in the range of 2500-3200 cm ⁻¹ . C-H stretching (aromatic & aliphatic): 2850-3100 cm ⁻¹ . C=C stretching (aromatic): 1450-1600 cm ⁻¹ . C-O stretching (ether): 1200-1260 cm ⁻¹ . N-H bending: ~1500-1600 cm ⁻¹ .	The broad N-H stretching is characteristic of the hydrochloride salt. The C-O ether stretch is a key indicator of the propoxy group. Hydrazine derivatives typically exhibit strong NH and NH ₂ stretching and bending vibrations.
Mass Spectrometry (EI-MS)	Molecular Ion (M ⁺): Expected at m/z 180 (for the free base).	The fragmentation pattern will be indicative of the

Major Fragments: Fragments corresponding to the loss of the propoxy group (m/z 121), the benzyl group (m/z 91), and other characteristic cleavages.	benzylhydrazine structure. Derivatization is often employed in GC-MS or HPLC-MS to improve volatility and ionization efficiency for quantitative analysis of hydrazines. ^{[2][3]}
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Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(2-Propoxybenzyl)hydrazine** hydrochloride in a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a standard proton spectrum.
 - Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

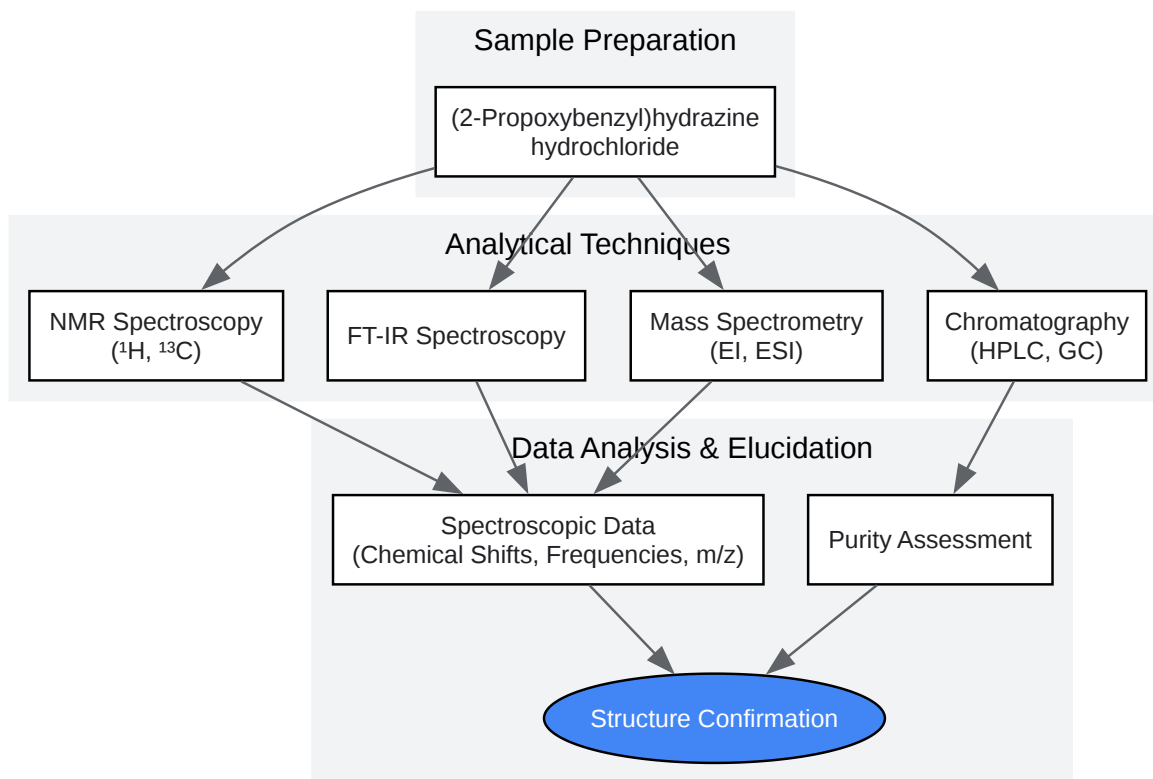
- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** An FT-IR spectrometer.
- **Acquisition:**
 - Record the spectrum in the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** Perform a background subtraction using a spectrum of the empty sample compartment or the pure KBr pellet.

Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). For GC-MS, derivatization with reagents like p-tolualdehyde may be necessary to improve volatility and chromatographic properties.[4]
- **Instrumentation:** A mass spectrometer, often coupled with a separation technique (GC or HPLC).
- **Ionization:** Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for HPLC-MS.
- **Analysis:** Acquire the mass spectrum in a full scan mode to identify the molecular ion and major fragments. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and selectivity.

Mandatory Visualizations

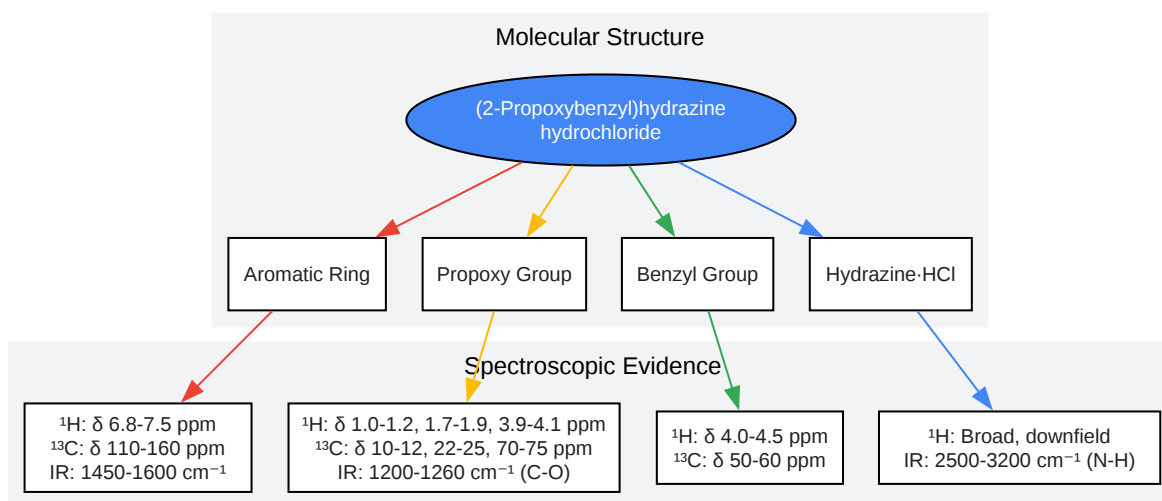
Experimental Workflow for Structural Analysis



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Caption: Workflow for the structural analysis of **(2-Propoxybenzyl)hydrazine** hydrochloride.

Logical Relationship of Spectroscopic Data to Molecular Structure



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Caption: Correlation of molecular fragments with expected spectroscopic signals.

Conclusion

The structural analysis of **(2-Propoxybenzyl)hydrazine** hydrochloride requires a multi-technique approach. While direct experimental data for this specific compound is not readily available in public literature, a comprehensive analysis can be achieved by applying the standard protocols for NMR, FT-IR, and Mass Spectrometry. By comparing the obtained data with the predicted values and the general characteristics of hydrazine derivatives, researchers can confidently confirm the structure and purity of their synthesized compound. This guide provides the foundational information and comparative context necessary for designing and interpreting these critical analytical experiments.

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